1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide
Description
Properties
Molecular Formula |
C16H10Br2F2N2O5 |
|---|---|
Molecular Weight |
508.06 g/mol |
IUPAC Name |
(2-bromo-5-fluoro-3-methoxycarbonylphenyl)-(2-bromo-5-fluoro-3-methoxycarbonylphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C16H10Br2F2N2O5/c1-26-15(23)9-3-7(19)5-11(13(9)17)21-22(25)12-6-8(20)4-10(14(12)18)16(24)27-2/h3-6H,1-2H3 |
InChI Key |
OUAGGFWWUNCPBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)N=[N+](C2=CC(=CC(=C2Br)C(=O)OC)F)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-bromo-5-fluoro-3-(methoxycarbonyl)benzene
This intermediate is synthesized by selective bromination and fluorination of a methoxycarbonyl-substituted benzene ring. The process typically involves:
- Starting from methyl 3-fluoro-5-methoxybenzoate or related precursors.
- Electrophilic aromatic substitution to introduce bromine at the 2-position.
- Reaction conditions often include controlled temperature and use of brominating agents such as bromine or N-bromosuccinimide (NBS).
Diazotization
The aromatic amine derivative of the intermediate is subjected to diazotization:
- Treatment with sodium nitrite (NaNO2) in acidic medium (commonly hydrochloric acid, HCl) at low temperatures (0–5 °C).
- Formation of diazonium salts, which are key intermediates for subsequent coupling.
Coupling and Oxidation to Diazene Oxide
- The diazonium salts undergo coupling reactions, often in the presence of oxidizing agents.
- Oxidation to the diazene oxide is achieved using mild oxidants such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
- Reaction conditions are carefully controlled to avoid over-oxidation or decomposition.
Purification
- Crystallization and chromatographic techniques (e.g., column chromatography) are employed to isolate the pure diazene oxide.
- Industrial scale synthesis may use continuous flow reactors to enhance reproducibility and yield.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination | Bromine or NBS, solvent (e.g., acetic acid) | 0–25 °C | 70–85 | Controlled addition to avoid polybromination |
| Diazotization | NaNO2, HCl (aq) | 0–5 °C | 80–90 | Low temperature to stabilize diazonium salt |
| Oxidation to Diazene Oxide | H2O2 or KMnO4 | 0–25 °C | 60–75 | Mild oxidants to prevent side reactions |
| Purification | Crystallization, chromatography | Ambient | — | Purity > 98% achievable |
Research Findings and Optimization
- Reaction Optimization: Studies indicate that controlling the pH during diazotization is critical to maximize diazonium salt stability and coupling efficiency.
- Oxidation Selectivity: Use of hydrogen peroxide under buffered conditions improves selectivity for the diazene oxide over other oxidation products.
- Scale-up Considerations: Continuous flow synthesis has been demonstrated to improve heat and mass transfer, leading to higher yields and safer handling of diazonium intermediates.
- Purification: High-performance liquid chromatography (HPLC) and recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yield high-purity products suitable for industrial applications.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Critical Parameters | Typical Yield (%) | Remarks |
|---|---|---|---|---|
| Intermediate Synthesis | Bromination with NBS or Br2 | Temperature control, solvent choice | 70–85 | Avoid over-bromination |
| Diazotization | NaNO2, HCl, low temperature | 0–5 °C, pH control | 80–90 | Stability of diazonium salt |
| Coupling and Oxidation | H2O2 or KMnO4, mild oxidizing conditions | pH, temperature | 60–75 | Selective oxidation to diazene oxide |
| Purification | Crystallization, chromatography | Solvent system, temperature | — | Achieves >98% purity |
Chemical Reactions Analysis
Types of Reactions
(Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. Studies are focused on their ability to interact with biological targets, such as proteins and nucleic acids, which could lead to the development of new drugs.
Industry
In the industrial sector, (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (Z)-1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide involves its interaction with molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Bromo and fluoro groups contribute to steric hindrance and thermal stability.
- Synthetic Yields : While the target compound’s synthesis yield is unspecified, the 78% yield of the dioxolane analog highlights the efficiency of green reductants like glucose in diazene oxide synthesis .
2.2 Reactivity and Stability
- Hydrolytic Stability : The methoxycarbonyl group may render the target compound susceptible to hydrolysis under acidic/basic conditions, unlike the hydrolytically stable 1,3-dioxolane analog .
- Thermal Decomposition: Bromo and fluoro substituents likely increase thermal stability compared to non-halogenated analogs, as seen in halogenated benzene derivatives .
Biological Activity
1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide, a synthetic organic compound, has garnered attention for its potential biological activity. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C16H10Br2F2N2O5 |
| Molecular Weight | 508.06 g/mol |
| IUPAC Name | (2-bromo-5-fluoro-3-methoxycarbonylphenyl)-(2-bromo-5-fluoro-3-methoxycarbonylphenyl)imino-oxidoazanium |
| CAS Number | 2135344-90-8 |
The presence of bromine, fluorine, and methoxycarbonyl groups contributes to its unique reactivity and biological properties.
Synthesis
The synthesis of 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide typically involves:
- Preparation of Intermediate : Starting with 2-bromo-5-fluoro-3-(methoxycarbonyl)benzene.
- Diazotization : The intermediate undergoes diazotization followed by coupling reactions.
- Oxidation : The final compound is obtained through oxidation processes using agents like sodium nitrite.
These methods ensure high purity and yield, which are crucial for biological testing.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The diazene oxide structure allows it to modulate the activity of these targets, leading to diverse biological effects such as:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Antimicrobial Studies
Research has demonstrated that 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 625–1250 µg/mL |
| Staphylococcus epidermidis | Significant inhibition observed |
| Enterococcus faecalis | MIC = 625 µg/mL |
| Pseudomonas aeruginosa | Effective at higher concentrations |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
In a comparative study involving similar compounds, it was found that while many derivatives exhibited antibacterial properties, 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide demonstrated superior activity against resistant strains of bacteria. For instance:
- Compounds structurally similar but lacking the diazene oxide moiety showed reduced effectiveness.
This highlights the significance of the diazene structure in enhancing biological activity.
Comparative Analysis with Similar Compounds
A comparison with other halogenated compounds reveals that the unique combination of functional groups in 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide contributes to its distinct reactivity and potential applications:
| Compound Name | Biological Activity |
|---|---|
| 2-Bromo-5-fluoro-3-methylpyridine | Moderate antibacterial activity |
| 5-Bromo-2-fluoro-3-methylpyridine | Low antifungal activity |
| 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene oxide | High antibacterial and antifungal activity |
Q & A
Q. What synthetic strategies are recommended for preparing 1,2-Bis(2-bromo-5-fluoro-3-(methoxycarbonyl)phenyl)diazene Oxide, and how can reaction efficiency be optimized?
Answer: Synthesis typically involves coupling two substituted phenyl precursors via diazene oxide formation. A methodological approach includes:
- Precursor functionalization: Bromination and fluorination of the phenyl rings prior to methoxycarbonyl group installation, ensuring regioselectivity using directing groups (e.g., nitro or ester groups) .
- Coupling reaction optimization: Employing palladium-catalyzed cross-coupling or oxidative dimerization under inert conditions. Reaction efficiency can be enhanced via Design of Experiments (DoE) to screen variables (e.g., temperature, catalyst loading, solvent polarity) . For example, parallel synthesis trials in anhydrous DMF at 80–100°C with Pd(PPh₃)₄ as a catalyst may yield optimal results.
- Safety considerations: Use gloveboxes for handling brominated intermediates to minimize exposure .
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Handling: Use inert-atmosphere techniques (e.g., Schlenk lines) to prevent hydrolysis or oxidation of the diazene oxide moiety. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory due to potential skin/eye irritation from brominated byproducts .
- Storage: Store in amber glass vials under argon at –20°C to mitigate thermal decomposition. Avoid prolonged exposure to light, as aryl bromides are prone to photodegradation .
Q. What spectroscopic methods are critical for characterizing this compound?
Answer:
- ¹⁹F NMR and ¹H NMR: Identify fluorine environments (δ ~ -110 to -120 ppm for aromatic F) and confirm methoxycarbonyl proton signals (δ ~ 3.8–4.0 ppm) .
- High-resolution mass spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns consistent with bromine (1:1 doublet for ⁷⁹Br/⁸¹Br) .
- X-ray crystallography: Resolve the diazene oxide geometry and confirm regiochemistry of substituents, though crystallization may require slow vapor diffusion in dichloromethane/hexane mixtures .
Advanced Research Questions
Q. How do electron-withdrawing substituents (bromo, fluoro, methoxycarbonyl) influence the reactivity of the diazene oxide moiety?
Answer:
- Electronic effects: The bromo and fluoro groups decrease electron density at the phenyl rings, stabilizing the diazene oxide via resonance. This reduces susceptibility to nucleophilic attack but increases electrophilicity at the N–O bond.
- Reactivity in cycloadditions: The electron-deficient diazene oxide may participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienes. Computational studies (DFT) can predict activation barriers for such transformations .
- Decomposition pathways: Under acidic conditions, the diazene oxide may cleave to form nitroso intermediates, monitored via in situ IR spectroscopy (N=O stretch ~1500 cm⁻¹) .
Q. What strategies resolve contradictions in reported stability data for diazene oxides under varying conditions?
Answer:
- Controlled stability assays: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-MS monitoring to identify decomposition products (e.g., nitro derivatives or brominated phenols).
- Mechanistic reconciliation: Use kinetic isotope effects (KIE) to distinguish between hydrolytic vs. oxidative degradation pathways. For example, deuterated solvents (D₂O) can isolate hydrolysis rates .
- Cross-referencing literature: Compare thermogravimetric analysis (TGA) data with computational models (e.g., Arrhenius plots) to validate decomposition thresholds .
Q. How can researchers leverage this compound in catalytic or materials science applications?
Answer:
- Catalytic templates: The diazene oxide’s redox activity makes it a candidate for asymmetric catalysis when complexed with chiral ligands (e.g., BINAP-rhodium systems) .
- Polymer precursors: Incorporate into conjugated polymers via Sonogashira coupling, with bromo groups serving as crosslinking sites. Monitor conductivity changes via cyclic voltammetry .
- Photoresponsive materials: Study UV-induced isomerization (e.g., cis-trans diazene transitions) using time-resolved fluorescence spectroscopy .
Methodological Notes
- Safety protocols: Always reference SDS guidelines for brominated/fluorinated compounds, including spill containment (e.g., vermiculite for solid spills) and fume hood use .
- Data validation: Cross-check spectral data with simulated NMR shifts (e.g., using ACD/Labs or Gaussian software) to avoid misassignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
